Ritonavir-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

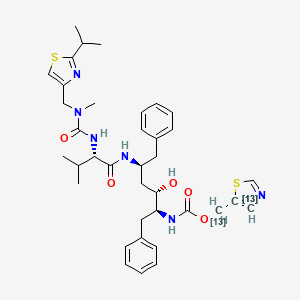

(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-MZPZWQAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)O[13CH2][13C]4=[13CH]N=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

This document provides a comprehensive technical overview of Ritonavir-13C3, focusing on its chemical properties, and its principal application in scientific research. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Ritonavir and its Labeled Analog

Ritonavir is an antiretroviral medication primarily known as an HIV-1 protease inhibitor.[1][2] While it possesses its own antiviral activity, its clinical significance has evolved. Due to its potent, irreversible inhibition of the cytochrome P450 enzyme CYP3A4, Ritonavir is now most commonly used as a pharmacokinetic enhancer, or "booster".[2][3][4] By slowing the metabolism of co-administered drugs, it increases their plasma concentration and therapeutic efficacy.[5] This mechanism is central to many highly active antiretroviral therapy (HAART) regimens and was notably repurposed for the COVID-19 treatment Paxlovid, where it boosts the antiviral agent nirmatrelvir.[1]

This compound is a stable isotope-labeled (SIL) form of Ritonavir. In this molecule, three Carbon-12 atoms are strategically replaced with their heavier, non-radioactive isotope, Carbon-13.[6][7] While chemically and biologically identical to its unlabeled counterpart, its increased mass makes it distinguishable by mass spectrometry. This key difference establishes this compound's primary role in research as the gold-standard internal standard for the quantitative bioanalysis of Ritonavir.[8]

Physicochemical Properties

The fundamental properties of this compound are summarized below. The three-dalton mass increase from the isotopic labels is the critical feature for its analytical application.

| Property | Value |

| Chemical Name | (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[6] |

| CAS Number | 1217673-23-8 |

| Molecular Formula | C₃₄¹³C₃H₄₈N₆O₅S₂[9] |

| Molecular Weight | ~723.92 g/mol [9] |

| Monoisotopic Mass | 723.32282551 Da[6] |

| Unlabeled CAS | 155213-67-5[10] |

| Appearance | White Solid[9] |

Primary Research Application: Internal Standard in Quantitative Mass Spectrometry

The principal use of this compound is as an internal standard (IS) in analytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] In quantitative analysis, an IS is a compound of known concentration added to samples to correct for variability during the experimental process.

A stable isotope-labeled IS is considered the ideal choice because it behaves almost identically to the unlabeled analyte during sample extraction, processing, and chromatographic separation.[11] However, it is readily distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification by calculating the peak area ratio of the analyte to the internal standard, which mitigates any analyte loss during sample preparation or fluctuations in instrument response.

Experimental Protocol: Quantification of Ritonavir in Human Plasma

The following is a representative LC-MS/MS protocol for quantifying Ritonavir in human plasma using this compound as an internal standard. This methodology is synthesized from common practices in bioanalytical literature.[12][13]

4.1. Materials and Reagents

-

Ritonavir analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank, K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure water

4.2. Sample Preparation (Protein Precipitation Method)

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol) and create a working solution (e.g., 100 ng/mL).

-

Thaw human plasma samples and calibration standards on ice.

-

To 50 µL of each plasma sample, add 10 µL of the this compound working solution. Vortex briefly.

-

Add 150 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

4.3. LC-MS/MS Instrumentation and Conditions The following parameters serve as a typical starting point for method development.

| Parameter | Example Condition |

| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 Reverse-Phase (e.g., BEH Shield RP18, 2.1 x 50 mm, 1.7 µm)[12] |

| Mobile Phase A | 7.5 mM Ammonium Acetate in Water (pH 4.0)[12] |

| Mobile Phase B | 5% Acetonitrile in Methanol[12] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[12] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[13] |

| MRM Transition (Ritonavir) | Q1: 721.3 m/z → Q3: 269.0 m/z[13] |

| MRM Transition (this compound) | Q1: 724.3 m/z → Q3: 269.0 m/z |

4.4. Data Analysis Quantification is achieved by plotting the peak area ratio of Ritonavir to this compound against the known concentrations of prepared calibration standards. A linear regression model is then used to determine the concentration of Ritonavir in the unknown samples.

Context: Pharmacokinetic and Drug-Drug Interaction Studies

Accurate quantification of Ritonavir is critical for its role as a pharmacokinetic booster. Research studies rely on these measurements to:

-

Assess Drug-Drug Interactions (DDI): Ritonavir's primary function is to inhibit CYP3A4, thereby increasing the bioavailability of other drugs.[5][14] Quantifying Ritonavir alongside the co-administered drug is essential to correlate its concentration with the magnitude of the boosting effect.[5]

-

Therapeutic Drug Monitoring (TDM): Ensuring that Ritonavir concentrations are within a therapeutic window is important for maintaining efficacy and avoiding toxicity.

-

Pharmacokinetic (PK) Modeling: Data from these studies are used to model the absorption, distribution, metabolism, and excretion (ADME) of Ritonavir and its effect on other compounds.[14]

The mechanism of action, where Ritonavir inhibits the metabolic pathway of a co-administered drug, is a foundational concept in pharmacology.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. As a stable isotope-labeled analog of Ritonavir, its sole but critical purpose is to serve as an internal standard for mass spectrometry-based quantification. The use of this compound ensures the highest level of accuracy and precision in measuring Ritonavir concentrations in complex biological matrices. This capability is fundamental for elucidating the pharmacokinetic properties and drug-drug interactions that define Ritonavir's therapeutic utility as a cornerstone pharmacokinetic enhancer in modern medicine.

References

- 1. Ritonavir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ritonavir's Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the pharmacokinetic boosting effects of ritonavir on oral bioavailability of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C37H48N6O5S2 | CID 45040376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1217673-23-8 | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | CAS 1217673-23-8 | LGC Standards [lgcstandards.com]

- 11. Internal standard in ms/ms analysis | Sigma-Aldrich [sigmaaldrich.com]

- 12. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ritonavir with a specific focus on the incorporation of carbon-13 (¹³C) isotopes to produce Ritonavir-¹³C₃. This isotopically labeled version of the potent HIV protease inhibitor is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. While specific, proprietary synthesis protocols for Ritonavir-¹³C₃ are not publicly available, this document outlines a detailed, plausible synthetic workflow based on established methods for the synthesis of unlabeled Ritonavir.

Introduction to Ritonavir and Isotopic Labeling

Ritonavir is a peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1] Beyond its own antiviral activity, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This property is widely exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, making it a cornerstone of highly active antiretroviral therapy (HAART).

Isotopic labeling, the replacement of an atom with its stable, heavier isotope, is an invaluable technique in drug development.[] Carbon-13 labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This allows for their use as internal standards for accurate quantification in complex biological matrices and as tracers to elucidate metabolic pathways without the use of radioactive isotopes.

General Synthetic Strategy for Ritonavir

The synthesis of Ritonavir is a multi-step process involving the coupling of several key fragments. A common strategy involves the synthesis of a central diamino alcohol core, which is then sequentially coupled with two different thiazole-containing side chains. The introduction of the ¹³C₃ label can be strategically achieved by using a ¹³C-labeled precursor for one of the thiazole moieties.

Hypothetical Experimental Protocol for the Synthesis of Ritonavir-¹³C₃

The following is a hypothetical, multi-step experimental protocol for the synthesis of Ritonavir-¹³C₃, adapted from known, published syntheses of unlabeled Ritonavir. The key step for isotopic labeling is the introduction of a ¹³C-labeled thiazole-containing fragment.

Step 1: Synthesis of the Diamino Alcohol Core

The synthesis of the central (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol core is a well-established process that can be achieved through various routes, often starting from L-phenylalanine.

Step 2: Synthesis of the First Thiazole Side Chain (Unlabeled)

This involves the preparation of (2-isopropylthiazol-4-yl)methanamine, which is then activated for amide bond formation.

Step 3: Synthesis of the ¹³C₃-Labeled Second Thiazole Side Chain

This is the crucial step for isotope incorporation. The synthesis would start from a commercially available ¹³C-labeled precursor. For a ¹³C₃ label in the terminal thiazole methyl carbamate group, one could envision a route starting with ¹³C-labeled thiourea and a ¹³C-labeled methylating agent.

Step 4: Coupling and Final Assembly

The diamino alcohol core is sequentially coupled with the two thiazole side chains to yield Ritonavir-¹³C₃.

Detailed Methodologies:

-

Reaction Conditions: Reactions are typically carried out in aprotic solvents such as dichloromethane or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Common coupling agents for amide bond formation include carbodiimides like N,N'-diisopropylcarbodiimide (DIC).

-

Purification: Purification of intermediates and the final product is typically achieved through column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The isotopic enrichment of Ritonavir-¹³C₃ would be determined by mass spectrometry.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of Ritonavir-¹³C₃. The yields are estimated based on typical yields for the synthesis of unlabeled Ritonavir.

| Step | Reactant | Product | Theoretical Yield | Estimated Actual Yield (%) | Isotopic Enrichment (%) |

| Synthesis of Diamino Alcohol Core | L-Phenylalanine derivative | (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol | - | 70-80 | N/A |

| Synthesis of First Thiazole Side Chain | Thiazole precursor | (2-isopropylthiazol-4-yl)methanamine derivative | - | 80-90 | N/A |

| Synthesis of ¹³C₃-Labeled Thiazole Side Chain | ¹³C-labeled precursor | ¹³C₃-labeled thiazole methyl carbamate precursor | - | 60-70 | >98 |

| Final Coupling and Deprotection | Diamino alcohol, both thiazole side chains | Ritonavir-¹³C₃ | - | 50-60 | >98 |

Visualizations

Experimental Workflow for the Synthesis of Ritonavir-¹³C₃

Caption: Synthetic workflow for Ritonavir-¹³C₃.

Mechanism of Action of Ritonavir

Caption: Ritonavir's dual mechanism of action.

Conclusion

The synthesis of Ritonavir-¹³C₃ is a complex but essential process for advancing our understanding of this critical antiretroviral agent. While specific proprietary details of its industrial synthesis are not public, a robust synthetic strategy can be devised based on established chemical principles and published routes for the unlabeled compound. The availability of isotopically labeled Ritonavir will continue to be a key enabler for crucial studies in drug metabolism, pharmacokinetics, and clinical pharmacology, ultimately contributing to the improved treatment of HIV/AIDS.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ritonavir-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of Ritonavir in complex biological matrices. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical assays, and illustrates its metabolic pathway and analytical workflow through detailed diagrams.

Core Compound Information

CAS Number: 1217673-23-8[1]

This compound is a stable isotope-labeled version of Ritonavir, an antiretroviral drug of the protease inhibitor class. It is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure the precision and accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Product Specifications

The following tables summarize the key chemical and physical properties of this compound. While specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with a Certificate of Analysis (CofA) from the supplier, typical specifications are provided based on available data.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | (3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester | [1] |

| Molecular Formula | (¹³C)₃C₃₄H₄₈N₆O₅S₂ | [1] |

| Molecular Weight | 723.92 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | -20°C, protect from light | [2][3] |

Table 2: Physical and Analytical Properties

| Property | Value | Source |

| Melting Point | 60-62°C | [2] |

| Solubility | DMSO: 25 mg/mL (34.53 mM) | [4] |

| Chloroform: Slightly soluble | [2] | |

| Methanol: Slightly soluble | [2] | |

| Purity | Typically ≥98% (Lot-specific, refer to CofA) | [5] |

| Isotopic Enrichment | Not specified (Lot-specific, refer to CofA) |

Experimental Protocols

The following is a detailed methodology for the quantification of Ritonavir in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methods for similar stable isotope-labeled internal standards.

Preparation of Stock and Working Solutions

-

Ritonavir and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Calibration Standards and Quality Control (QC) Samples: Serially dilute the Ritonavir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1.0 min: 30% B

-

1.0-5.0 min: Linear gradient to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: Return to 30% B

-

6.1-8.0 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions:

-

Ritonavir: Precursor ion (Q1) m/z 721.4 → Product ion (Q3) m/z 296.2

-

This compound: Precursor ion (Q1) m/z 724.4 → Product ion (Q3) m/z 299.2

-

Visualizations

Ritonavir Metabolism and CYP3A4 Inhibition Pathway

Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is a major enzyme involved in drug metabolism. This inhibition is the basis for its use as a pharmacokinetic enhancer or "booster" for other antiretroviral drugs. The following diagram illustrates this mechanism.

Caption: Mechanism of Ritonavir as a CYP3A4 inhibitor.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Ritonavir in plasma samples using this compound as an internal standard.

Caption: Workflow for Ritonavir quantification in plasma.

References

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Ritonavir, a critical component in the management of Human Immunodeficiency Virus (HIV) infection. Primarily targeting researchers, scientists, and drug development professionals, this document elucidates the core biochemical interactions of Ritonavir with HIV-1 protease and its pivotal role as a pharmacokinetic enhancer.

Executive Summary

Ritonavir is a potent antiretroviral drug that functions as a competitive inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1] By binding to the active site of this enzyme, Ritonavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious virions.[1] This direct antiviral activity, however, is often secondary to its more common clinical application as a powerful inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition significantly boosts the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, a strategy that has become a cornerstone of highly active antiretroviral therapy (HAART).[1][2][3] This guide will detail both of these mechanisms, supported by quantitative data, experimental methodologies, and illustrative diagrams.

Core Mechanism: Inhibition of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer, with each monomer contributing an Asp-Thr-Gly catalytic triad to the active site.[4][5] This enzyme is responsible for the post-translational processing of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes required for viral replication and assembly.[6]

Ritonavir was designed as a peptidomimetic inhibitor, closely resembling the natural substrate of the HIV-1 protease.[1][7] Its structure allows it to fit snugly within the active site of the enzyme, forming a stable, high-affinity complex.

Molecular Interactions

The high potency of Ritonavir stems from its extensive network of interactions with the amino acid residues of the HIV-1 protease active site. X-ray crystallography studies of the Ritonavir-protease complex have revealed key binding features:

-

Hydrogen Bonds: The hydroxyl group of Ritonavir forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site.[4]

-

Van der Waals Interactions: The bulky side chains of Ritonavir engage in numerous van der Waals contacts with hydrophobic residues lining the active site cavity, contributing significantly to the binding affinity.[8]

-

Structural Conformation: Ritonavir's structure mimics the transition state of the peptide substrate cleavage, effectively locking the enzyme in an inactive conformation.[9]

Pharmacokinetic Enhancement: Inhibition of CYP3A4

While a potent protease inhibitor in its own right, Ritonavir's most significant clinical role is as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1][2] This is achieved through its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in the liver and intestines responsible for the metabolism of a wide range of drugs, including most HIV protease inhibitors.[1][3]

By inhibiting CYP3A4, low-dose Ritonavir significantly increases the plasma concentration and prolongs the elimination half-life of co-administered protease inhibitors.[1] This "boosting" effect allows for lower and less frequent dosing of the primary protease inhibitor, which can reduce pill burden and mitigate dose-related side effects, while maintaining therapeutic drug levels.[1][5] Ritonavir is a mechanism-based inactivator of CYP3A4, meaning it is metabolized by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[3][5]

Quantitative Data

The efficacy of Ritonavir as both a direct antiviral and a pharmacokinetic booster is quantified by several key parameters.

Inhibition of HIV-1 Protease

| Parameter | Value | Virus Type | Reference |

| EC50 | 0.022 - 0.13 µM | HIV-1 | [10] |

| EC50 | 0.16 µM | HIV-2 | [10] |

| Serum-free IC50 | 4.0 ng/mL | HIV-1 | [4] |

Inhibition of Cytochrome P450 3A4

| Parameter | Value | System | Reference |

| Ki | 0.59 ± 0.12 µM | Recombinant CYP3A4 | [1] |

| Ki | 0.019 µM | In vitro | [5][11] |

| IC50 | 0.034 µM | In vitro | [5] |

Pharmacokinetic Parameters of Ritonavir

| Parameter | Value (at 600 mg twice daily) | Reference |

| Plasma Half-life | 3 - 5 hours | [12] |

| Protein Binding | 98 - 99% | [2] |

| Metabolism | Primarily via CYP3A4 | [2] |

Experimental Protocols

The characterization of Ritonavir's activity relies on a variety of established experimental protocols.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the cleavage of a synthetic substrate by HIV-1 protease.

Principle: A peptide substrate containing a specific HIV-1 protease cleavage site is labeled with a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

-

Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 10-50 nM).

-

Dissolve the FRET peptide substrate (e.g., based on the p17/p24 cleavage site) in DMSO and then dilute in assay buffer to a final concentration of 2-10 µM.[13]

-

Prepare a serial dilution of Ritonavir in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 20 µL of each Ritonavir dilution.

-

Add 60 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at an excitation/emission wavelength pair appropriate for the FRET pair (e.g., Ex/Em = 490/530 nm) for 1-3 hours at 37°C.[13][14]

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each Ritonavir concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ritonavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]

- 11. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 14. abcam.cn [abcam.cn]

This guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanisms of action of Ritonavir-13C3, a stable isotope-labeled internal standard crucial for bioanalytical and drug development research.

Core Physicochemical Properties

This compound is a labeled form of Ritonavir, an antiretroviral drug of the protease inhibitor class. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Ritonavir in complex biological matrices.

Identification and General Properties

The fundamental properties of this compound are summarized below, providing key identifiers and physical constants for laboratory use.

| Property | Value | Citations |

| CAS Number | 1217673-23-8 | [1][2][3][4] |

| Molecular Formula | 13C3C34H48N6O5S2 | [1][2][4] |

| Molecular Weight | 723.92 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 60-62°C | [6] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of this compound. The compound exhibits solubility in various organic solvents and should be stored under controlled conditions to ensure long-term stability.

| Parameter | Details | Citations |

| Solubility | Soluble in DMSO (25 mg/mL), slightly soluble in Chloroform and Methanol. | [2][6] |

| Storage | Recommended storage at -20°C in a freezer. | [6] |

| Stability | Stable under recommended storage conditions. | [4] |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical properties are virtually identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for separate detection.

Experimental Workflow for Quantification in Plasma

A typical workflow for the quantification of Ritonavir in plasma samples using this compound as an internal standard is outlined below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol

The following protocol is a generalized representation based on common methodologies for the quantification of Ritonavir in biological matrices.[7][8]

-

Preparation of Standard Solutions : Stock solutions of Ritonavir and this compound are prepared in an organic solvent like methanol. Working standard solutions are then prepared by diluting the stock solutions.[9]

-

Sample Preparation :

-

To a 100 µL aliquot of plasma, 10 µL of this compound internal standard working solution is added.[9]

-

Protein precipitation is induced by adding a precipitating agent such as ice-cold acetonitrile.[7][8]

-

The sample is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.[9]

-

The resulting supernatant is transferred to a new tube, evaporated to dryness under vacuum, and then reconstituted in the mobile phase.[9]

-

-

LC-MS/MS Conditions :

-

Chromatographic Column : A reverse-phase column, such as a C18 column, is typically used for separation.[9]

-

Mobile Phase : A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium acetate) is employed.[9]

-

Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]

-

Detection : Detection is performed using multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for both Ritonavir and this compound.[8][10]

-

Mechanism of Action of Ritonavir

While this compound is primarily used as an analytical standard, its unlabeled counterpart, Ritonavir, has two significant biological activities that are important to understand in the context of its therapeutic use and potential drug-drug interactions.

Inhibition of HIV Protease

Ritonavir is a potent inhibitor of the HIV protease enzyme. This enzyme is critical for the lifecycle of the HIV virus as it cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.

By binding to the active site of HIV protease, Ritonavir prevents the cleavage of the Gag-Pol polyprotein.[5][6] This results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[6][11]

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Ritonavir is a potent inhibitor of CYP3A4, a key enzyme in the liver and intestine responsible for the metabolism of a wide range of drugs.[1][5][12] This property is utilized clinically to "boost" the plasma concentrations of other co-administered protease inhibitors.

By inhibiting CYP3A4, Ritonavir slows down the metabolism of other drugs that are substrates for this enzyme.[12] This leads to increased plasma levels and a prolonged half-life of the co-administered drug, enhancing its therapeutic effect and often allowing for lower or less frequent dosing.[5][6] This mechanism-based inactivation of CYP3A4 by Ritonavir is a key aspect of its use as a pharmacokinetic enhancer.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 7. ijcrt.org [ijcrt.org]

- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ritonavir-13C3, a stable isotope-labeled form of Ritonavir, and its critical applications in Human Immunodeficiency Virus (HIV) and Coronavirus Disease 2019 (COVID-19) research. This document details the core functionalities of Ritonavir as both a direct antiviral agent and a pharmacokinetic enhancer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to Ritonavir

Ritonavir is a potent inhibitor of the HIV aspartyl protease, an enzyme crucial for the lifecycle of the virus.[1] Initially developed as a standalone antiretroviral agent, its primary role in modern therapeutics has evolved. It is now most commonly utilized as a pharmacokinetic enhancer, or "booster," for other protease inhibitors in the treatment of HIV.[2] This boosting effect is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines, which is responsible for the metabolism of many drugs.[2][3] By inhibiting CYP3A4, Ritonavir increases the plasma concentration and prolongs the half-life of co-administered drugs, thereby enhancing their therapeutic efficacy.[2][3] This principle has been extended to the treatment of COVID-19, where Ritonavir is a key component of the combination drug Paxlovid, serving to boost the concentration of the primary antiviral agent, Nirmatrelvir.[2]

This compound is a stable isotope-labeled version of Ritonavir, where three carbon atoms have been replaced with the heavier carbon-13 isotope. This isotopic labeling renders it an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Ritonavir, but distinct mass, allow for precise and accurate quantification of Ritonavir in complex biological matrices.

Mechanism of Action

HIV Protease Inhibition

In the lifecycle of HIV, the viral Gag-Pol polyprotein must be cleaved by the HIV protease to yield mature, functional viral proteins necessary for the assembly of new, infectious virions. Ritonavir is a peptidomimetic inhibitor that competitively binds to the active site of the HIV protease, preventing this cleavage.[4] This results in the production of immature, non-infectious viral particles.[4]

Pharmacokinetic Enhancement via CYP3A4 Inhibition

Ritonavir's potent inhibition of CYP3A4 is the basis for its use as a pharmacokinetic enhancer.[2] Many drugs, including other HIV protease inhibitors and Nirmatrelvir for COVID-19, are substrates for CYP3A4 and are rapidly metabolized, leading to low plasma concentrations and short half-lives. By inhibiting CYP3A4, Ritonavir slows the metabolism of these co-administered drugs, leading to increased drug exposure (as measured by the area under the concentration-time curve, or AUC) and higher trough concentrations (Cmin), which are crucial for maintaining therapeutic efficacy.[2][3]

Quantitative Data

Antiviral Activity

The following table summarizes the in vitro antiviral activity of Ritonavir against HIV and SARS-CoV-2.

| Virus | Target | Assay | IC50 / EC50 | Reference |

| HIV-1 | Protease | - | EC50: 0.022-0.13 µM | [1] |

| HIV-2 | Protease | - | EC50: 0.16 µM | [1] |

| SARS-CoV-2 | Mpro | Cell Culture | IC50: 13.7 µM | [5] |

Pharmacokinetic Parameters of Ritonavir

The pharmacokinetic parameters of Ritonavir can vary with dose. The following table provides a summary of key parameters at different dosing regimens.

| Dose | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (h) | Reference |

| 100 mg once daily | 0.84 ± 0.39 | 6.6 ± 2.4 | ~5 | [6] |

| 100 mg twice daily | 0.89 | 6.2 | ~5 | [6] |

| 600 mg twice daily | 11.2 ± 3.6 | 77.5 ± 31.5 | 3-5 | [6] |

Pharmacokinetic Enhancement of Nirmatrelvir by Ritonavir

The co-administration of Ritonavir significantly enhances the pharmacokinetic profile of Nirmatrelvir.

| Parameter | Nirmatrelvir (150 mg) Alone | Nirmatrelvir (250 mg) with Ritonavir (100 mg) | Fold Increase | Reference |

| Cmax (ng/mL) | - | - | ~8-fold | [7] |

| AUC (ng·h/mL) | - | - | ~8-fold | [7] |

| T1/2 (h) | ~2 | ~7 | ~3.5-fold | [7] |

Experimental Protocols: Quantification of Ritonavir using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Ritonavir in biological matrices. Below is a representative experimental protocol for LC-MS/MS analysis.

Materials and Reagents

-

Ritonavir analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (drug-free)

-

Deionized water

Sample Preparation

-

Spiking: To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 20 µL of the internal standard solution (e.g., 1 µg/mL this compound in methanol:water 50:50).

-

Protein Precipitation: Add 100 µL of methanol to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at 13,000 x g for 5 minutes.

-

Dilution: Transfer 50 µL of the clear supernatant to a new tube and add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).

-

Injection: Transfer the final mixture to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ritonavir: m/z 721.3 → 296.1

-

This compound: m/z 724.3 → 299.1 (hypothetical, exact mass would depend on the position of the 13C labels)

-

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.

Conclusion

Ritonavir remains a cornerstone of combination antiretroviral therapy for HIV, primarily through its potent pharmacokinetic boosting effect. This same mechanism has been successfully repurposed for the treatment of COVID-19. This compound is an indispensable tool for researchers and drug development professionals, enabling the precise and accurate quantification of Ritonavir in biological samples. The data and protocols presented in this guide provide a solid foundation for the application of this compound in both preclinical and clinical research settings, ultimately contributing to the development and optimization of therapies for HIV and COVID-19.

References

- 1. Ritonavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]

- 2. Ritonavir - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, has transcended its initial indication for HIV treatment to become an indispensable tool in pharmacokinetic research. Its potent and predictable inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme has established it as a key "pharmacokinetic enhancer" or "booster" in drug development. The introduction of stable isotope-labeled versions, such as Ritonavir-13C3, has further refined its utility, enabling precise quantification and mechanistic understanding of drug metabolism and drug-drug interactions (DDIs). This technical guide provides an in-depth exploration of the role of this compound in drug metabolism studies, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: CYP3A4 Inhibition

Ritonavir's primary mechanism of action in drug metabolism studies is the potent, mechanism-based inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of a vast array of drugs.[1][2] This inhibition leads to a significant increase in the plasma concentration and exposure (Area Under the Curve - AUC) of co-administered drugs that are substrates of CYP3A4.[1][3][4] The inhibitory effect of ritonavir is complex and involves multiple mechanisms, including competitive inhibition and the formation of a metabolic-intermediate complex with the heme iron of the CYP3A4 enzyme, leading to its inactivation.

The use of low, sub-therapeutic doses of ritonavir (typically 100-200 mg) is sufficient to achieve this "boosting" effect, thereby improving the pharmacokinetic profile of other drugs, allowing for lower or less frequent dosing, and potentially overcoming high first-pass metabolism.[2][5]

The Significance of 13C3 Labeling

The incorporation of three Carbon-13 isotopes into the ritonavir molecule (this compound) provides a stable, non-radioactive tracer for use in sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using this compound include:

-

Internal Standard in Bioanalysis: this compound serves as an ideal internal standard for the quantification of unlabeled ritonavir and other co-administered drugs in biological matrices like plasma. Because it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and instrument response. This isotope dilution mass spectrometry approach provides the highest level of accuracy and precision in quantitative bioanalysis.

-

Mechanistic Studies: In detailed metabolic studies, this compound can be used to differentiate between exogenously administered ritonavir and any endogenously present or contaminating unlabeled ritonavir. This allows for precise tracking of the labeled molecule and its metabolites.

While the search results specifically mentioned the use of D6-ritonavir (labeled with deuterium), the principles and applications are directly transferable to 13C3-labeled ritonavir, as both are stable isotope-labeled internal standards used for the same purpose in mass spectrometry-based quantification.

Quantitative Impact of Ritonavir on Drug Pharmacokinetics

The co-administration of ritonavir has a profound and quantifiable impact on the pharmacokinetic parameters of numerous drugs. The following tables summarize the effects of ritonavir on several key antiretroviral agents that are CYP3A4 substrates.

Table 1: Pharmacokinetic Parameters of Saquinavir (SQV) with and without Ritonavir (RTV)

| Parameter | Saquinavir (800 mg) Alone | Saquinavir (800 mg) with Ritonavir (200 mg) | Fold Increase |

| AUC (0-24h) (µg·h/mL) | < 5 | 57 | > 11-fold |

| Cmax (µg/mL) | - | - | - |

Data compiled from a study in healthy subjects. The AUC for saquinavir alone was often below the limit of quantification.[1]

Table 2: Pharmacokinetic Parameters of Lopinavir (LPV) with and without Ritonavir (RTV)

| Parameter | Lopinavir Alone (estimated) | Lopinavir (400 mg) with Ritonavir (100 mg) | Fold Increase |

| Apparent Clearance (CL/F) (L/h) | 14.8 | 5.73 | - (Clearance decreased) |

| Mean Steady-State Concentration | - | 15- to 20-fold higher than ritonavir | - |

Lopinavir is almost exclusively co-formulated with ritonavir due to its poor bioavailability alone.[4]

Table 3: Pharmacokinetic Parameters of Atazanavir (ATV) with and without Ritonavir (RTV)

| Parameter | Atazanavir (400 mg) Alone | Atazanavir (300 mg) with Ritonavir (100 mg) | Change |

| Apparent Clearance (CL/F) | - | Reduced by 45% | - |

| Minimal Concentrations (Cmin) | - | Increased by 2- to 3-fold | - |

Data from studies in HIV-1-infected children and adolescents.[6]

Table 4: Pharmacokinetic Parameters of Darunavir (DRV) with and without a Booster

| Parameter | Darunavir (unboosted) | Darunavir (800 mg) with Ritonavir (100 mg) |

| Terminal Elimination Half-life (h) | - | 10.70 |

| Concentration at 24h post-dose (ng/mL) | - | > 550 (target concentration) |

Darunavir is recommended to be used with a pharmacokinetic booster.[7][8]

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a typical experiment to assess the inhibitory potential of a compound, such as ritonavir, on CYP3A4 activity in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

CYP3A4 substrate (e.g., midazolam or testosterone)

-

Ritonavir (or this compound for specific applications)

-

NADPH regenerating system (to initiate the metabolic reaction)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol) to stop the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Pre-incubation: A mixture of HLMs, incubation buffer, and varying concentrations of ritonavir is pre-incubated at 37°C for a defined period (e.g., 15 minutes). This allows the inhibitor to interact with the enzyme.

-

Reaction Initiation: The CYP3A4 substrate is added to the mixture, followed by the NADPH regenerating system to start the enzymatic reaction.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold quenching solution, which precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the substrate and its metabolite, is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of metabolite formed.

-

Data Analysis: The rate of metabolite formation is compared between samples with and without the inhibitor to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Bioanalytical Quantification of a Ritonavir-Boosted Drug in Plasma using LC-MS/MS

This protocol describes the quantification of a CYP3A4 substrate drug in plasma samples from a clinical study where it was co-administered with ritonavir. This compound (or another stable isotope-labeled analog of the analyte) is used as the internal standard.

Materials:

-

Plasma samples from subjects

-

Analyte reference standard

-

This compound (or other appropriate internal standard)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Aliquots of plasma samples, calibration standards, and quality control samples are placed in microcentrifuge tubes.

-

A fixed amount of the internal standard solution (this compound) is added to each tube.

-

Protein precipitation solvent is added to precipitate plasma proteins.

-

The tubes are vortexed and then centrifuged at high speed.

-

-

Extraction: The supernatant is carefully transferred to a new set of tubes or a 96-well plate.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution to concentrate the sample and improve compatibility with the LC system.

-

LC-MS/MS Analysis:

-

An aliquot of the prepared sample is injected into the LC-MS/MS system.

-

The analyte and the internal standard are separated chromatographically on a suitable column (e.g., C18).

-

The compounds are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Processing:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentrations of the analyte in the unknown plasma samples are calculated from the calibration curve.

-

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: CYP3A4 metabolic pathway inhibition by Ritonavir.

Caption: Experimental workflow for a clinical DDI study.

Caption: Bioanalytical workflow using LC-MS/MS with an internal standard.

Caption: Simplified chemical synthesis pathway of Ritonavir.[9]

Conclusion

Ritonavir, particularly in its stable isotope-labeled form (this compound), is a cornerstone of modern drug metabolism and pharmacokinetic research. Its well-characterized and potent inhibition of CYP3A4 provides a reliable method for modulating the metabolism of co-administered drugs, a technique crucial for both therapeutic optimization and investigational studies. The use of this compound as an internal standard in LC-MS/MS assays ensures the highest level of accuracy in bioanalysis, which is fundamental to generating robust pharmacokinetic data. The methodologies and data presented in this guide underscore the critical role of ritonavir in elucidating the complexities of drug metabolism, thereby facilitating the development of safer and more effective medicines.

References

- 1. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.asm.org [journals.asm.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic (PK) profile of darunavir with low-dose ritonavir (DRV/r) in various multiple-dose regimens over 120 hours [natap.org]

- 8. Pharmacokinetics of once-daily darunavir-ritonavir and atazanavir-ritonavir over 72 hours following drug cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of Ritonavir-13C3, an isotopically labeled reference standard crucial for pharmacokinetic and metabolic studies. The document details the analytical methodologies employed to ascertain the identity, purity, and potency of this standard, presented in the format of a representative Certificate of Analysis.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1217673-23-8[1] |

| Molecular Formula | C₃₄¹³C₃H₄₈N₆O₅S₂ |

| Molecular Weight | 723.94 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Freely soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water. |

| Storage | Store at 2-8°C, protected from light. |

Quantitative Analysis

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound.

Chromatographic Purity (HPLC)

| Parameter | Result |

| Purity (by area %) | 99.8% |

| Retention Time | 4.82 min |

| Isotopic Enrichment | ≥99% for ¹³C |

Identity Confirmation (Mass Spectrometry)

| Parameter | Result |

| Mass Spectrum (m/z) | Consistent with the theoretical mass of this compound |

| Major Fragment Ions | Consistent with the fragmentation pattern of Ritonavir |

Structural Confirmation (NMR)

| Parameter | Result |

| ¹H NMR Spectrum | Consistent with the structure of Ritonavir |

| ¹³C NMR Spectrum | Consistent with the structure and isotopic labeling of this compound |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method was employed to determine the purity of the this compound reference standard.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm[2].

-

Mobile Phase : A mixture of acetonitrile and 0.05 M phosphoric acid (55:45, v/v)[2].

-

Flow Rate : 1.0 mL/min[2].

-

Detection : UV at 210 nm[2].

-

Injection Volume : 20 µL.

-

Data Analysis : The purity is calculated based on the peak area of the principal peak relative to the total peak area.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was used for the confirmation of the identity and isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer coupled with a UPLC system.

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Scan Mode : Full scan and product ion scan.

-

Sample Preparation : The reference standard is dissolved in a suitable solvent, typically methanol or acetonitrile, to an appropriate concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were utilized to confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation : A high-field NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis : The obtained spectra are compared with the known spectra of Ritonavir to confirm the structural integrity. The ¹³C spectrum is analyzed to confirm the enrichment at the labeled positions.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanisms of action of Ritonavir.

References

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability of Ritonavir-13C3, a stable isotope-labeled internal standard crucial for accurate bioanalytical studies. This document details its suppliers, provides insights into its primary mechanisms of action, and outlines key experimental protocols where this compound is instrumental.

Commercial Availability of this compound

This compound is accessible through various chemical suppliers specializing in research-grade compounds and stable isotope-labeled standards. The following table summarizes the offerings from prominent suppliers for easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |

| MedChemExpress | HY-W653853 | >98% | 500 µg, Bulk inquiry available | In-stock for certain sizes.[1] |

| Adva Tech Group Inc. | - | >95% (HPLC) | 1-EA | Manufactured by TRC.[2] |

| Santa Cruz Biotechnology | sc-217884 | Not specified | Inquire | For research use only.[3] |

| LGC Standards | TRC-R535003 | Not specified | Inquire | A stable labelled selective HIV protease inhibitor. |

| Qmx Laboratories | QX169426 | Not specified | 0.5mg | Neat solid.[4] |

| Toronto Research Chemicals (TRC) | R535003 | Not specified | 0.5mg, 5mg | Available through various distributors like Fisher Scientific. |

Core Mechanisms and Research Applications

Ritonavir is a potent inhibitor of both HIV protease and the cytochrome P450 3A4 (CYP3A4) enzyme.[5] this compound, as a stable isotope-labeled analog, serves as an indispensable internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of ritonavir in complex biological matrices. Its use mitigates matrix effects and variations in sample processing and instrument response, ensuring reliable pharmacokinetic and drug metabolism studies.

Beyond its role in HIV treatment, ritonavir has been investigated for its effects on various cellular signaling pathways, including the Akt and NF-κB pathways, suggesting its potential in other therapeutic areas such as oncology.[6][7][8]

Key Experimental Protocols

The following are detailed methodologies for key experiments where this compound is a critical reagent.

Quantification of Ritonavir in Biological Matrices using LC-MS/MS

This protocol describes the determination of ritonavir concentrations in plasma or tissue homogenates, a common requirement in preclinical and clinical studies.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add an appropriate volume of an internal standard working solution of this compound in methanol to achieve a final concentration of 200 ng/mL.[9]

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 3 minutes, followed by shaking for 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water and sonicate for 5 minutes.

-

Centrifuge at 16,000 x g for 10 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution. A typical mobile phase consists of A) 5% acetonitrile in methanol and B) 7.5 mM ammonium acetate in water (pH 4.0).[9]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Ritonavir: Monitor the appropriate precursor to product ion transition (e.g., m/z 721.3 -> 296.1).[10]

-

This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard (e.g., m/z 724.3 -> 299.1). The exact m/z will shift by +3 due to the three 13C atoms.

-

-

In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This assay determines the inhibitory potential of a test compound on CYP3A4 activity, using ritonavir as a known inhibitor. This compound can be used as an internal standard if quantifying the formation of a metabolite of a probe substrate by LC-MS.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, a CYP3A4 probe substrate (e.g., midazolam or testosterone), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

-

-

Sample Analysis (LC-MS/MS):

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Transfer the supernatant for analysis.

-

Quantify the formation of the probe substrate's metabolite using an LC-MS/MS method. This compound can be used as an internal standard for the quantification of ritonavir if it is the test compound.

-

The IC50 value (concentration of the test compound causing 50% inhibition of metabolite formation) is then calculated.[2]

-

Metabolic Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

-

Incubation:

-

Incubate the test compound (e.g., ritonavir) with liver microsomes or hepatocytes in the presence of NADPH at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in each aliquot with a stopping solution containing the internal standard, this compound.

-

-

Sample Analysis (LC-MS/MS):

-

Process the samples as described in the quantification protocol.

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[11][12][13]

-

Visualizing Ritonavir's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ritonavir.

Caption: Ritonavir's inhibition of HIV protease, preventing viral maturation.

Caption: Ritonavir's inhibition of CYP3A4, leading to increased drug concentrations.

Caption: Ritonavir's inhibitory effect on the PI3K/Akt signaling pathway.

Caption: Ritonavir's inhibitory effect on the NF-κB signaling pathway.

References

- 1. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]

- 5. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Ritonavir in human plasma. The protocol employs a stable isotope-labeled internal standard, Ritonavir-13C3, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring reliable Ritonavir quantification.

Introduction

Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other antiretroviral drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Accurate monitoring of plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental

2.1. Materials and Reagents

-

Ritonavir reference standard and this compound internal standard (IS) were procured from certified suppliers.

-

HPLC-grade methanol and acetonitrile were used for sample preparation and mobile phases.[1][3]

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

Blank human plasma was obtained from a certified blood bank and stored at -20°C or lower until use.[1]

2.2. LC-MS/MS Instrumentation

-

LC System: An Agilent 1290 UHPLC system or equivalent.[3]

-

MS System: An Agilent 6460A Triple Quadrupole MS, SCIEX Triple Quad™ 6500+, or equivalent, equipped with an electrospray ionization (ESI) source.[3][4]

-

Analytical Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm) or equivalent.[3]

2.3. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Ritonavir and this compound in methanol at a concentration of 1 mg/mL.[5]

-

Working Solutions: Prepare serial dilutions of the Ritonavir stock solution in a 50:50 methanol/water mixture to create calibration standards. Prepare a separate working solution for the this compound internal standard.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Detailed Protocol

3.1. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma sample into the corresponding labeled tube.

-

Add 10 µL of the this compound internal standard working solution to every tube (except for blank matrix samples).

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1][3]

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[6]

3.2. LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 52% B)[3] |

| Flow Rate | 0.3 mL/min[3] |

| Column Temperature | 35°C[3] |

| Injection Volume | 5 µL |

| Run Time | ~3.5 minutes[3] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |

| Capillary Voltage | 4500 V[3] |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Nebulizer Gas | 45 psi[3] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ritonavir | 721.3 | 296.1 | 25 |

| This compound (IS) | 724.3 | 299.1 | 25 |

Note: Collision energy may require optimization based on the specific instrument used.

Data Analysis and Method Performance

Data acquisition and processing are performed using the instrument's corresponding software (e.g., Agilent MassHunter, SCIEX OS). A calibration curve is generated by plotting the peak area ratio of Ritonavir to this compound against the nominal concentration of the calibration standards, using a weighted (1/x²) linear regression.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 2.0 - 5000 ng/mL[3][7] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | 85.7% - 106%[3] |

| Matrix Effect | Minimal and compensated by IS |

Visualizations

Caption: Experimental workflow for Ritonavir quantification.

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Ritonavir in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for clinical and research laboratories conducting pharmacokinetic analysis and therapeutic drug monitoring.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. impactfactor.org [impactfactor.org]

- 6. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS.[1][2] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that allows it to act as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] By inhibiting CYP3A4, ritonavir slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[1] Accurate and reliable quantification of ritonavir in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety and treatment efficacy.

This document provides a detailed protocol for the quantification of ritonavir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ritonavir-13C3 as a stable isotope-labeled internal standard.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Ritonavir analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Preparation of Solutions

-

Ritonavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ritonavir in methanol.

-